N-Benzyl Epinephrine
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Overview
Description
N-Benzyl Epinephrine, also known as Epinephrine Impurities, is a compound with the CAS Registry# 1095714-91-2 . It is not classified as a hazardous compound . The IUPAC name for N-Benzyl Epinephrine is 4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol .
Synthesis Analysis
The synthesis of N-Benzyl Epinephrine involves a three-step process . The first step involves a reaction between catechol and chloroacetyl chloride using an aluminum chloride catalyst, resulting in 3,4-dihydroxyphenyl acetyl chloride . Next, N-Benzyl Epinephrine is synthesized through the addition of N-methyl benzyl amine using N,N-dimethyl acetamide as a solvent . The final step involves the addition of hydrogen gas using a 10%Pd/C catalyst to produce racemic epinephrine .Molecular Structure Analysis
The molecular formula of N-Benzyl Epinephrine is C16H19NO3 . The structure includes a benzyl group attached to an epinephrine molecule .Scientific Research Applications
Pharmaceutical Reference Standards
N-Benzyl Epinephrine is used as a reference standard in pharmaceutical research, particularly in ion-exchange chromatography (IC) applications. This technique is essential for the separation and quantification of anions and cations in aqueous samples, which is crucial for environmental or food analysis and quality control .
Toxicology Studies
The compound’s interactions with toxic cations have been studied to understand its behavior in solution. For instance, its thermodynamic interactions with cations like methylmercury(II) and dioxouranium(VI) are investigated to evaluate the sequestering ability of adrenaline derivatives towards these toxic substances .
Neuroprotection Research
In neuroscientific research, derivatives of N-Benzyl Epinephrine, such as macamides, have been identified for their neuroprotective properties. These compounds are studied for their potential to protect nerve cells against damage from neurodegenerative diseases or injury .
Chemical Synthesis and Purification
N-Benzyl Epinephrine serves as an intermediate in the synthesis of pure epinephrine. The processes involved in the resolution of racemic epinephrine to its pure form are critical for producing medications used in emergency treatments, such as for severe allergic reactions and acute asthma attacks .
Analytical Chemistry
As an impurity standard, rac Adrenaline Impurity D is used in analytical chemistry to ensure the purity and quality of adrenaline in pharmaceutical preparations. It helps in identifying and quantifying the presence of impurities in drug formulations .
Safety and Handling Protocols
The compound is also important in developing safety data sheets and handling protocols. Understanding its properties and potential hazards is essential for laboratory safety and the development of appropriate emergency procedures .
Future Directions
Research on imidazole- and benzimidazole-based drug discovery and development, which includes compounds like N-Benzyl Epinephrine, is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
Mechanism of Action
Target of Action
N-Benzyl Epinephrine, also known as rac Adrenaline Impurity D, primarily targets alpha and beta receptors found in the body . These receptors are present in various parts of the body, including the muscle that lines the walls of blood vessels .
Mode of Action
By acting on alpha receptors, N-Benzyl Epinephrine constricts blood vessels to help maintain blood pressure and heart function . Through its action on beta receptors, it relaxes the smooth muscle in the airways of the lungs to help relieve shortness of breath and wheezing . It may also relax smooth muscles of the stomach, intestine, uterus, and urinary bladder to relieve symptoms in the digestive or urinary tracts .
Biochemical Pathways
N-Benzyl Epinephrine plays a crucial role in the body’s ‘fight or flight’ response . In response to stressful stimuli, it is secreted into the blood, to be carried to target organs whose cells will respond to this signal . It also triggers the activation of glycogen phosphorylase and the breakdown of glycogen to provide a muscle cell with fuel for a rapid response .
Pharmacokinetics
Most investigators found two Cmax’s with time to reach maximum concentration (Tmax) 5–10 min and 30–50 min, respectively .
Action Environment
The action of N-Benzyl Epinephrine can be influenced by environmental factors. For instance, the presence of toxic cations can affect the solution behavior of epinephrine
properties
IUPAC Name |
4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHZTNWVCNPRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171362 |
Source
|
Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1095714-91-2 |
Source
|
Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1095714-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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